molecular formula C11H12FN3 B11735452 N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine

N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11735452
M. Wt: 205.23 g/mol
InChI Key: FMGCXWYYNMCMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine: is an organic compound that features a pyrazole ring substituted with a fluorobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the pyrazole nitrogen using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

    Reduction: Reduction reactions can occur at the fluorobenzyl group, potentially converting the fluorine atom to a hydrogen atom.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom on the benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Products may include N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-carboxylic acid.

    Reduction: Products may include N-(3-Benzyl)-1-methyl-1H-pyrazol-4-amine.

    Substitution: Products may include N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine:

    Drug Development: Due to its structural features, the compound is investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

  • N-(3-Chlorobenzyl)-1-methyl-1H-pyrazol-4-amine
  • N-(3-Bromobenzyl)-1-methyl-1H-pyrazol-4-amine
  • N-(3-Methylbenzyl)-1-methyl-1H-pyrazol-4-amine

Uniqueness:

  • Fluorine Substitution: The presence of the fluorine atom in N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine imparts unique electronic properties, such as increased electronegativity and lipophilicity, which can enhance its biological activity and stability compared to its chloro, bromo, and methyl analogs.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H12FN3/c1-15-8-11(7-14-15)13-6-9-3-2-4-10(12)5-9/h2-5,7-8,13H,6H2,1H3

InChI Key

FMGCXWYYNMCMCD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.